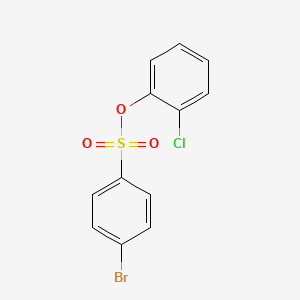

2-chlorophenyl 4-bromobenzenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-chlorophenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrClO3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYPPUSLCMZNDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OS(=O)(=O)C2=CC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323575 | |

| Record name | STK258485 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-27-6 | |

| Record name | NSC404336 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404336 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK258485 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization

Spectroscopic techniques are fundamental to elucidating the structure of a molecule. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal the hydrogen and carbon framework, Mass Spectrometry (MS) would confirm the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy would identify the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule.

A ¹H NMR spectrum for 2-chlorophenyl 4-bromobenzenesulfonate (B403753) would be expected to show distinct signals for the aromatic protons on both the 2-chlorophenyl and 4-bromobenzenesulfonate rings. The chemical shifts, integration values, and coupling patterns would allow for the assignment of each proton to its specific position on the aromatic rings. The protons on the 2-chlorophenyl ring would likely appear as a complex multiplet due to their proximity and coupling with each other. The protons on the 4-bromobenzenesulfonate ring would be expected to show a more symmetrical pattern, likely two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring.

Table 1: Hypothetical ¹H NMR Data (No experimental data available)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| - | - | - | - | Aromatic-H |

| - | - | - | - | Aromatic-H |

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. Distinct signals would be expected for each unique carbon environment. The carbons attached to the electronegative oxygen, sulfur, chlorine, and bromine atoms would be expected to have characteristic chemical shifts. The number of signals in the aromatic region would confirm the symmetry of the substitution patterns on the benzene rings.

Table 2: Hypothetical ¹³C NMR Data (No experimental data available)

| Chemical Shift (ppm) | Assignment |

| - | Aromatic-C |

| - | Aromatic-C |

| - | C-SO₃ |

| - | C-O |

| - | C-Cl |

| - | C-Br |

Mass Spectrometry (MS) Applications

Mass spectrometry would be used to determine the molecular weight of 2-chlorophenyl 4-bromobenzenesulfonate and to study its fragmentation pattern. The molecular ion peak (M+) would confirm the compound's elemental composition. Characteristic fragmentation would likely involve the cleavage of the ester bond, leading to fragments corresponding to the 2-chlorophenoxy and 4-bromobenzenesulfonyl moieties.

Vibrational Spectroscopy (IR)

An IR spectrum would show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule. Key expected absorptions would include those for the S=O stretching of the sulfonate group, C-O-S ester linkage, C-S bond, and the aromatic C-H and C=C bonds. The presence of C-Cl and C-Br bonds would also result in characteristic absorptions in the fingerprint region.

Table 3: Hypothetical IR Absorption Data (No experimental data available)

| Frequency (cm⁻¹) | Intensity | Assignment |

| - | - | S=O stretch |

| - | - | C-O stretch |

| - | - | C-S stretch |

| - | - | Aromatic C-H stretch |

| - | - | Aromatic C=C stretch |

| - | - | C-Cl stretch |

| - | - | C-Br stretch |

Solid-State Structural Investigations

To date, no crystal structure of this compound has been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. A solid-state investigation, such as single-crystal X-ray diffraction, would provide definitive information about its molecular conformation, including bond lengths, bond angles, and torsion angles, as well as details about its crystal packing and any intermolecular interactions. For comparison, the crystal structure of a related compound, 2,4-dichlorophenyl 4-bromobenzenesulfonate, has been determined, revealing a non-coplanar arrangement of the two aromatic rings. nih.gov A similar conformation might be expected for the title compound.

X-ray Crystallography of this compound and Analogs

Table 1: Crystallographic Data for 2,4-Dichlorophenyl 4-Bromobenzenesulfonate nih.gov

| Parameter | Value |

| Chemical Formula | C₁₂H₇BrCl₂O₃S |

| Molecular Weight | 382.05 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.2955 (10) |

| b (Å) | 8.3955 (11) |

| c (Å) | 11.1251 (15) |

| α (°) | 95.737 (8) |

| β (°) | 98.645 (7) |

| γ (°) | 96.231 (8) |

| Volume (ų) | 664.98 (15) |

| Z | 2 |

| Temperature (K) | 90 |

Analysis of Dihedral Angles and Molecular Conformations

A key feature of the molecular structure of these phenyl benzenesulfonates is the relative orientation of the two aromatic rings. In 2,4-dichlorophenyl 4-bromobenzenesulfonate, the dihedral angle between the mean planes of the 2,4-dichlorophenyl and the bromobenzene (B47551) rings is 55.18 (5)°. nih.gov This significant twist indicates that the two rings are not coplanar. This non-planar conformation is a common feature in aromatic sulfonates. nih.gov The torsion angle C4–S–O3–C7, which is 65.86 (14)°, corresponds to a +synclinal conformation. nih.gov

Similarly, in other related structures, such as N-(2-chlorophenyl)-4-nitrobenzenesulfonamide, the dihedral angle between the sulfonyl and the anilino rings is 70.60 (11)°, highlighting a twisted conformation at the S-N bond. nih.gov In another analog, 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, the dihedral angles between the 4-bromo-2-chlorophenyl ring and the two rings of the biphenyl (B1667301) moiety are 80.59 (2)° and 75.42 (2)°, respectively. nih.gov This consistent observation of large dihedral angles across various analogs suggests that this compound is also likely to adopt a non-coplanar conformation.

Intermolecular Interactions in Crystal Lattices

The packing of these molecules in the crystal lattice is directed by a variety of intermolecular interactions, which are crucial for the stability of the crystal structure.

Hydrogen Bonding Networks

In the crystal structure of 2,4-dichlorophenyl 4-bromobenzenesulfonate, weak intermolecular C—H···O hydrogen bonds are observed. nih.gov These interactions, while not as strong as conventional hydrogen bonds, play a significant role in the supramolecular assembly. For instance, interactions such as C2—H2···O3 and C11—H11···O1 have been identified, with donor-acceptor distances of 3.482 (2) Å and 3.390 (2) Å, respectively. nih.gov

Table 2: Hydrogen-Bond Geometry (Å, °) for 2,4-Dichlorophenyl 4-Bromobenzenesulfonate nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

| C2—H2···O3 | 0.95 (3) | 2.58 (3) | 3.482 (2) | 160 (2) |

| C11—H11···O1 | 0.91 (2) | 2.52 (2) | 3.390 (2) | 160 (2) |

π-π Stacking Interactions

Aromatic π-π stacking interactions are another significant force in the crystal packing of these compounds. In 2,4-dichlorophenyl 4-bromobenzenesulfonate, two face-to-face π-π stacking interactions are present. nih.gov These interactions occur between the centroids of the aromatic rings of adjacent molecules, with centroid-centroid distances of 4.037 (1) Å and 3.751 Å. nih.gov The perpendicular distances between the interacting rings are 3.684 Å and 3.349 Å, respectively. nih.gov The presence of these interactions in analogs suggests their likely importance in the crystal structure of this compound. The suppression or modification of these interactions can significantly impact the material's properties.

Reactivity and Reaction Pathways of 2 Chlorophenyl 4 Bromobenzenesulfonate

Role as a Leaving Group in Nucleophilic Substitution Reactions

The 4-bromobenzenesulfonate (B403753) group, often referred to as a "brosylate," is an excellent leaving group in nucleophilic substitution reactions. This is because it is the conjugate base of 4-bromobenzenesulfonic acid, a strong acid. The stability of the resulting brosylate anion is enhanced by the delocalization of the negative charge across the sulfonyl group's oxygen atoms and the benzene (B151609) ring. The presence of the electron-withdrawing bromine atom further stabilizes the anion through induction.

In nucleophilic substitution reactions, a nucleophile attacks the carbon atom to which the sulfonate group is attached, displacing the brosylate anion. The efficiency of this process is heavily dependent on the stability of the leaving group; better leaving groups are weaker bases that can effectively stabilize a negative charge. libretexts.org Sulfonate esters like tosylates, mesylates, and brosylates are generally considered excellent leaving groups, often comparable to or better than halides in reactivity. libretexts.orglibretexts.org

For aryl sulfonates like 2-chlorophenyl 4-bromobenzenesulfonate, the substitution does not occur at an sp3-hybridized carbon but rather at the sp2-hybridized carbon of the 2-chlorophenyl ring. This type of reaction, known as nucleophilic aromatic substitution (SNA_r), is typically more challenging than its aliphatic counterpart. However, SNA_r is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While the chloro substituent provides some electron-withdrawing character, the sulfonate ester itself significantly activates the ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The rate of this reaction is often determined by the formation of this intermediate, and the leaving group's ability to depart in the second step is crucial. The order of reactivity for leaving groups in these reactions is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions, because the bond to the leaving group is not broken in the rate-determining step. masterorganicchemistry.com

Participation in Cross-Coupling Reactions

Aryl sulfonates are valuable alternatives to aryl halides in palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions typically involve the oxidative addition of a palladium(0) catalyst to the aryl-oxygen bond of the sulfonate.

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for creating biaryl compounds by reacting an aryl halide or sulfonate with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comnih.gov Aryl sulfonates, including brosylates, have been successfully employed as electrophiles in these reactions. nih.gov The reaction with this compound would involve the coupling of either the 2-chlorophenyl group or the 4-bromophenyl group, depending on the reaction conditions and the relative reactivity of the C-O and C-Br bonds.

Nickel-based catalysts have also proven effective, for instance, in the coupling of aryl sulfamates, which are structurally related to sulfonates. nih.govnih.gov A typical catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl-sulfonate bond, followed by transmetalation with the boronic acid (activated by the base), and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Sulfonates

| Component | Example | Role |

|---|---|---|

| Electrophile | Aryl Sulfonate (e.g., tosylate, brosylate) | Aryl source |

| Nucleophile | Arylboronic Acid or Ester | Aryl source |

| Catalyst | Pd(OAc)₂, NiCl₂(PCy₃)₂ | Facilitates C-C bond formation |

| Ligand | PCy₃, XPhos | Stabilizes and activates the catalyst |

| Base | K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |

| Solvent | Toluene, Dioxane, t-BuOH | Reaction medium |

This table presents generalized conditions based on literature for related aryl sulfonates. nih.govnih.govnih.gov

Stille Coupling

The Stille reaction couples an organotin reagent (organostannane) with an organic electrophile, such as an aryl sulfonate, catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide variety of functional groups. Aryl sulfonates, including tosylates and mesylates, have been shown to be effective coupling partners in Stille reactions, providing a pathway to biaryl compounds. nih.gov It is expected that this compound would also be a viable substrate under appropriate conditions.

The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.orglibretexts.org Research has demonstrated that catalyst systems like Pd(OAc)₂ with the XPhos ligand are effective for coupling aryl tosylates and mesylates with various aryl- and heteroarylstannanes. nih.gov However, the presence of ortho substituents on the aryl sulfonate can sometimes reduce the efficiency of the reaction. nih.gov

Heck Coupling

The Mizoroki-Heck reaction is a powerful method for forming substituted alkenes by coupling an aryl halide or sulfonate with an alkene in the presence of a palladium catalyst and a base. rsc.orgrsc.org Aryl sulfonates are recognized as effective electrophiles in Heck-type reactions. rsc.orgmit.edu The reaction of this compound with an alkene would lead to the formation of a substituted styrene (B11656) derivative.

The traditional mechanism involves the oxidative addition of Pd(0) to the aryl electrophile, followed by migratory insertion of the alkene into the aryl-palladium bond, β-hydride elimination to release the product, and reductive elimination of HX, which is neutralized by the base. rsc.org Nickel-catalyzed systems have also been developed for the Heck reaction of aryl sulfonates, offering high selectivity for branched products in certain cases. mit.eduresearchgate.net

Functional Group Transformations

Beyond its role in coupling reactions, the functional groups within this compound can undergo other transformations. The sulfonate ester bond (Ar-O-SO₂) can be cleaved under certain conditions, such as hydrolysis with a strong base or acid, to regenerate the corresponding phenol (B47542) (2-chlorophenol) and 4-bromobenzenesulfonic acid.

Additionally, the chloro and bromo substituents on the aromatic rings are themselves handles for further functionalization. For instance, iron-catalyzed cross-coupling reactions have been developed to alkylate aryl chlorides that also contain a sulfonate ester group, demonstrating that one functional group can be selectively reacted while preserving the other. mdpi.com This highlights the potential for sequential, site-selective modifications of the molecule.

Mechanistic Investigations of Key Reactions

The mechanisms of palladium-catalyzed cross-coupling reactions involving aryl sulfonates are a subject of detailed study. The key and often rate-limiting step is the initial oxidative addition of the palladium(0) complex to the aryl-electrophile bond (Ar-X). For aryl sulfonates, this involves the cleavage of the C-O bond.

Kinetic and structural analyses of related cross-coupling reactions have provided significant insights. For instance, in desulfinative cross-couplings, which share mechanistic features, the resting state of the catalyst and the turnover-limiting step can vary depending on the specific substrates used. acs.orgnih.govresearchgate.net In some cases, the oxidative addition complex is the resting state and transmetalation is turnover-limiting. nih.gov The role of additives, such as the base, can also be complex; for example, potassium carbonate has been shown not only to neutralize acidic byproducts but also to facilitate the transmetalation step. nih.gov

The choice of ligand is critical for the success of these couplings. Electron-rich, bulky phosphine (B1218219) ligands are often required to promote the oxidative addition of the less reactive aryl sulfonates compared to aryl halides. These ligands stabilize the catalytically active Pd(0) species and facilitate the elementary steps of the catalytic cycle.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Applications

No specific Density Functional Theory (DFT) studies on 2-chlorophenyl 4-bromobenzenesulfonate (B403753) were identified. DFT is a computational quantum mechanical modelling method used to investigate the electronic structure (principally the ground state) of many-body systems, in particular atoms, molecules, and the condensed phases.

Ab Initio Calculations

No specific Ab Initio calculation studies for 2-chlorophenyl 4-bromobenzenesulfonate were found. Ab initio quantum chemistry methods are computational chemistry methods based on quantum chemistry. The term "ab initio" was first used in quantum chemistry by Robert Parr and his group.

Molecular Electrostatic Potential (MEP) Mapping

There are no available Molecular Electrostatic Potential (MEP) maps specifically for this compound. An MEP map is a visual representation of the electrostatic potential on the surface of a molecule, which is useful for predicting how molecules will interact.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

Energy Gap and its Correlation with Reactivity

Specific data on the HOMO-LUMO energy gap for this compound is not available. The HOMO-LUMO gap is an important parameter for determining the chemical reactivity of a molecule. A smaller gap generally implies higher reactivity.

Charge Distribution Analysis

A detailed charge distribution analysis for this compound has not been published. This type of analysis helps in understanding the distribution of electron density within a molecule, which influences its chemical behavior.

Theoretical Studies of Non-Covalent Interactions

Theoretical studies of non-covalent interactions are crucial for understanding the supramolecular assembly and crystal packing of molecules like this compound. These weak interactions, including hydrogen bonds, halogen bonds, and van der Waals forces, dictate the three-dimensional architecture of the crystalline solid, which in turn influences its physical properties. Computational methods such as Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interaction-Reduced Density Gradient (NCI-RDG) analysis provide profound insights into the nature and strength of these interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a unique molecular surface, it provides a graphical representation of interaction types and their relative significance. The surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The analysis generates a d_norm surface, which highlights regions of significant intermolecular contact. Red spots on the d_norm map indicate close contacts with neighboring molecules, such as hydrogen bonds, while blue regions represent areas with weaker or longer-range contacts. Additionally, two-dimensional fingerprint plots are generated, which summarize all the intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). These plots allow for the quantitative decomposition of the Hirshfeld surface into contributions from different types of atomic contacts.

While a specific Hirshfeld analysis for this compound is not available in the cited literature, a study on the closely related compound, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate , which shares the 4-bromo-2-chlorophenyl moiety, provides valuable insight into the expected interactions. The analysis of this related structure reveals that the major contributions to the intermolecular interactions are from C⋯H/H⋯C, H⋯H, Br⋯H/H⋯Br, O⋯H/H⋯O, and Cl⋯H/H⋯Cl contacts nih.gov. These findings suggest that van der Waals forces and weak hydrogen bonds are significant in the crystal packing nih.gov. The quantitative contributions of these interactions in the related compound are detailed in the table below, illustrating the prevalence of contacts involving hydrogen atoms.

| Interaction Type | Contribution (%) |

|---|---|

| C⋯H/H⋯C | 32.2 |

| H⋯H | 26.3 |

| Br⋯H/H⋯Br | 10.7 |

| O⋯H/H⋯O | 10.4 |

| Cl⋯H/H⋯Cl | 7.5 |

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution to define chemical bonds, atoms, and molecular structure. This theory is particularly useful for characterizing the nature of non-covalent interactions by analyzing the topological properties of the electron density, ρ(r), at specific points known as bond critical points (BCPs).

A BCP is a point along the path of maximum electron density between two interacting atoms where the gradient of the electron density is zero. The properties at this point, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the interaction's strength and nature.

Shared-shell interactions (covalent bonds) are typically characterized by a high ρ(r) value and a negative Laplacian (∇²ρ(r) < 0).

Closed-shell interactions (like hydrogen bonds, halogen bonds, and van der Waals forces) are characterized by low ρ(r) values and a positive Laplacian (∇²ρ(r) > 0) scielo.org.mx.

For this compound, a QTAIM analysis would identify BCPs between atoms involved in intermolecular contacts, such as C-H···O, C-H···Cl, and C-H···Br. By calculating the electron density and its Laplacian at these BCPs, one could classify and quantify the strength of these weak interactions that stabilize the crystal structure researchgate.net. This analysis would provide a quantum chemical basis for the interactions observed in the Hirshfeld surface analysis.

The Noncovalent Interaction-Reduced Density Gradient (NCI-RDG) analysis is a computational technique used to visualize weak non-covalent interactions in real space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (s) scirp.org. Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions.

This method generates three-dimensional isosurfaces that represent different types of interactions, which are color-coded to indicate their nature and strength:

Blue surfaces typically indicate strong attractive interactions, such as hydrogen bonds.

Green surfaces represent weaker van der Waals interactions.

Red surfaces signify repulsive steric clashes.

The color scale is based on the value of the electron density multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. An NCI-RDG analysis of this compound would provide an intuitive and visually appealing map of the non-covalent interactions governing its crystal packing. It would allow for the clear identification of the spatial regions where attractive forces (like halogen and hydrogen bonds) and van der Waals interactions dominate, complementing the quantitative data from Hirshfeld and QTAIM analyses scielo.org.mxscirp.org.

Molecular Dynamics Simulations and Conformational Landscape

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the conformational dynamics and thermodynamic properties of a molecule.

For a flexible molecule like this compound, which possesses rotational freedom around the ester linkage and the C-S bond, MD simulations can be employed to explore its conformational landscape. The simulation would reveal the most stable conformations (lowest energy states) of the molecule, the energy barriers between different conformers, and how the molecule's shape fluctuates under specific conditions of temperature and pressure.

Key insights from an MD simulation would include:

Conformational Stability: Assessing the stability of different molecular shapes by analyzing the potential energy of the system throughout the simulation.

Intermolecular Interactions in Solution: Simulating the molecule in a solvent to understand how solute-solvent interactions influence its conformational preferences, which is crucial for predicting its behavior in a biological or chemical system.

Such simulations are vital for understanding the relationship between the molecule's structure and its potential activity, providing a dynamic picture that complements the static view obtained from crystallographic and quantum chemical studies mdpi.com.

Applications As Synthetic Building Blocks and Intermediates

Precursor in Complex Molecule Synthesis

The utility of 2-chlorophenyl 4-bromobenzenesulfonate (B403753) as a precursor is evident in its role in the synthesis of elaborate molecular structures. For instance, it is a key starting material in the synthesis of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate. This transformation highlights the reactivity of the parent compound, 4-bromo-2-chlorophenol, which is esterified with 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid to yield the final product. The reaction is typically carried out in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-N,N-dimethylaminopyridine (DMAP).

The resulting molecule, 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, possesses a complex three-dimensional structure. The dihedral angle between the aromatic ring of the 4-bromo-2-chlorophenyl group and the adjacent aromatic ring of the biphenyl (B1667301) moiety is approximately 80.59°. This spatial arrangement, along with other structural parameters, is crucial for its subsequent applications and interactions.

Scaffold for Derivatization

The term "scaffold for derivatization" implies that a core molecular structure can be systematically modified to produce a library of related compounds. While direct derivatization examples for 2-chlorophenyl 4-bromobenzenesulfonate are not extensively documented in readily available literature, the presence of both a chloro and a bromo substituent, as well as the sulfonate ester linkage, provides clear opportunities for such chemical modifications.

Generally, compounds with multiple halogenated sites on aromatic rings are valuable scaffolds. The differential reactivity of C-Cl and C-Br bonds in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) allows for stepwise and selective introduction of new functional groups. The sulfonate ester can also act as a leaving group in certain nucleophilic aromatic substitution reactions or be cleaved to regenerate the phenolic hydroxyl group for further functionalization. This inherent potential makes related structures valuable as building blocks in organic synthesis.

Role in the Development of Novel Organic Materials

The structural motifs present in this compound and its derivatives are relevant to the design of novel organic materials. For example, the crystal packing of 4-bromo-2-chlorophenyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate, a direct derivative, exhibits short halogen-oxygen contacts. Specifically, the distances observed are a Cl···O contact of 2.991 Å and a Br···O contact of 3.139 Å, which are shorter than the sum of their van der Waals radii (3.27 Å for Cl and O; 3.37 Å for Br and O). These types of non-covalent interactions are critical in controlling the supramolecular assembly and solid-state properties of organic materials, influencing characteristics such as thermal stability, morphology, and electronic properties.

Environmental Fate and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical without the involvement of living organisms. For 2-chlorophenyl 4-bromobenzenesulfonate (B403753), this would primarily involve hydrolysis and photodegradation.

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis of 2-chlorophenyl 4-bromobenzenesulfonate would depend on the pH, temperature, and the presence of catalysts in the aqueous environment. Research would be needed to determine the half-life of the compound under various conditions and to identify the resulting hydrolysis products.

Biotic Degradation Processes

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms.

Aerobic Microbial Metabolism in Soil

In the presence of oxygen, microorganisms in the soil could potentially metabolize this compound. The rate and extent of this degradation would depend on the soil type, microbial population, temperature, and moisture content. Research would be needed to isolate and identify microbial strains capable of degrading this compound and to elucidate the metabolic pathways involved.

Anaerobic Microbial Metabolism in Soil and Aquatic Sediments

In environments lacking oxygen, such as in some soil layers and aquatic sediments, anaerobic microorganisms might play a role in the degradation of this compound. The degradation pathways under anaerobic conditions can differ significantly from aerobic pathways. Studies would be necessary to determine if anaerobic degradation occurs and to identify the resulting metabolites.

Identification and Characterization of Degradation Products

A critical component of understanding the environmental fate of this compound is the identification of its degradation products. These products could have different toxicological and environmental properties than the parent compound. Analytical techniques such as mass spectrometry and chromatography would be essential to isolate and characterize these transformation products from hydrolysis, photodegradation, and microbial metabolism experiments.

Environmental Transport and Mobility Assessments

The mobility of a chemical in soil is inversely related to its Koc value. A high Koc value indicates a strong tendency to adsorb to soil and sediment organic matter, resulting in low mobility. Conversely, a low Koc value suggests that the compound is more likely to remain in the dissolved phase in soil pore water and has a higher potential to leach into groundwater.

For a compound with the structural characteristics of this compound, which includes halogenated aromatic rings, a moderately high to high Koc value would be anticipated. This is because such structures tend to be hydrophobic. The predicted water solubility would also be a critical factor, with lower solubility generally correlating with higher sorption to soil and lower mobility.

To provide a quantitative assessment, the following table presents estimated physicochemical properties relevant to the environmental transport and mobility of this compound, as would be predicted by models like the EPI Suite™.

Table 1: Estimated Physicochemical Properties for Mobility Assessment

| Parameter | Estimated Value | Implication for Environmental Mobility |

|---|---|---|

| Log Koc (Soil Adsorption Coefficient) | 3.5 - 4.5 | Moderate to Low Mobility |

| Water Solubility (mg/L) | 1 - 10 | Low |

| Henry's Law Constant (atm-m³/mol) | Low | Low potential for volatilization from water |

Note: These values are estimates based on QSAR models and are not from direct experimental measurement.

The combination of a high estimated Log Koc and low water solubility suggests that this compound is likely to be classified as a compound with low to moderate mobility in the environment. Its primary transport mechanism in soil would be through the movement of soil particles to which it is adsorbed, rather than through leaching in the dissolved phase.

Persistence Assessment Methodologies

The persistence of a chemical in the environment is a measure of the time it remains in a particular environmental compartment before being degraded by biotic or abiotic processes. Standard methodologies for assessing persistence often involve determining the degradation half-life of the compound in various media, such as soil, water, and sediment.

For organic compounds like this compound, biodegradation is a key degradation pathway. The BIOWIN™ module within the EPI Suite™ is a widely used tool for predicting the probability and rate of aerobic and anaerobic biodegradation. chemistryforsustainability.orgepa.gov These models analyze the chemical structure for functional groups that are susceptible to or resistant to microbial attack.

The presence of halogen atoms (chlorine and bromine) and the stable sulfonate ester linkage in this compound would suggest that the compound is likely to be recalcitrant to rapid biodegradation. Halogenated aromatic compounds are known for their environmental persistence.

Abiotic degradation processes, such as hydrolysis, may also contribute to the breakdown of this compound. The sulfonate ester bond could be susceptible to hydrolysis under certain pH conditions. The HYDROWIN™ program within the EPI Suite™ can estimate aqueous hydrolysis rate constants. chemistryforsustainability.orgepa.gov

The following table summarizes the likely persistence characteristics of this compound based on predictive models.

Table 2: Predicted Persistence of this compound

| Degradation Process | Predicted Half-Life | Persistence Classification |

|---|---|---|

| Aerobic Biodegradation (Soil) | Months to Years | Persistent |

| Anaerobic Biodegradation (Sediment) | Years | Very Persistent |

| Hydrolysis (at neutral pH) | Slow | Persistent |

Note: These are predicted values and are subject to the limitations of the estimation models.

Based on these predictions, this compound would likely be classified as a persistent substance in the environment. Its slow rate of degradation across different environmental compartments indicates that if released, it could remain in the environment for an extended period, allowing for potential long-range transport while bound to particles.

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Catalytic Approaches

The traditional synthesis of aryl sulfonates, often relying on the Schotten-Baumann reaction between a phenol (B47542) and a sulfonyl chloride under basic conditions, can be limited by harsh conditions and substrate scope. The future of synthesizing 2-chlorophenyl 4-bromobenzenesulfonate (B403753) lies in the development and application of more sophisticated and efficient catalytic systems.

Modern transition-metal catalysis offers a plethora of options that could be explored. Palladium-catalyzed cross-coupling reactions, for instance, have been developed for the synthesis of arylsulfonyl chlorides and sulfonamides under mild conditions, which could be adapted for sulfonate ester formation. scite.ai Iron-catalyzed C(sp²)–C(sp³) cross-coupling of Grignard reagents with aryl chlorides has shown that aryl sulfonate esters can be highly reactive activating groups, suggesting potential for novel synthetic designs. Photocatalytic strategies, which utilize visible light to drive reactions at room temperature, represent a green and sustainable alternative. A transition-metal-free photocatalytic approach using NaI as a catalyst has been successful for the modular synthesis of arylsulfonamides from aryl triflates and could be investigated for sulfonate ester synthesis. bristoldynamics.com These advanced methods promise higher yields, greater functional group tolerance, and more environmentally benign reaction conditions compared to classical methods.

| Catalytic Approach | Key Features | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Palladium-Catalyzed Coupling | Coupling of arylboronic acids with chlorosulfate (B8482658) derivatives or arylsulfonyl chlorides. scite.ai | High functional group tolerance, mild reaction conditions. | Optimization of ligands and reaction conditions for esterification. |

| Copper-Catalyzed Coupling | Use of Cu(OAc)₂ with N-Hydroxy aryl sulfonamide as a surrogate. caltech.eduresearchgate.net | Cost-effective metal catalyst, broad substrate scope. | Adapting the protocol from sulfone to sulfonate ester synthesis. |

| Iron-Catalyzed Coupling | Cross-coupling of Grignard reagents with aryl chlorides using an iron catalyst. | Environmentally benign and sustainable metal. | Exploration of the reactivity of 4-bromobenzenesulfonyl chloride with 2-chlorophenol (B165306) derivatives. |

| Visible-Light Photocatalysis | Transition-metal-free, dual-functional NaI catalysis. bristoldynamics.com | Mild conditions (room temp, UV/Visible light), high efficiency. | Application of the three-component cascade coupling to sulfonate ester formation. |

Advanced Spectroscopic and Structural Characterization Techniques

While standard techniques like ¹H and ¹³C NMR are routine, a deeper structural understanding of this compound requires more advanced analytical methods. Solid-state NMR (ssNMR) spectroscopy, for example, can provide invaluable information on the molecule's conformation and intermolecular interactions in the solid state. nih.govst-andrews.ac.uk Given that sulfur has an NMR-active isotope, ³³S, specialized ultra-wideline ssNMR experiments could directly probe the electronic environment around the sulfur nucleus, although this is challenging due to its low natural abundance and large quadrupole moment. mdpi.comresearchgate.net

Advanced mass spectrometry (MS) techniques, such as tandem MS (MS/MS) with various ion activation modes like collision-induced dissociation (CID), can provide detailed fragmentation patterns essential for unambiguous structural elucidation and differentiation from potential isomers. researchgate.netnih.govnih.gov Furthermore, single-crystal X-ray diffraction would yield a definitive three-dimensional structure. This experimental data can be augmented with Hirshfeld surface analysis to visualize and quantify subtle intermolecular interactions, such as halogen bonding and π-π stacking, which govern the crystal packing. mdpi.com

| Technique | Specific Method | Information Gained |

|---|---|---|

| Solid-State NMR (ssNMR) | ¹³C CPMAS, ³³S ultra-wideline NMR | Solid-state conformation, polymorphism, local electronic environment at sulfur. st-andrews.ac.ukmdpi.com |

| Advanced Mass Spectrometry | High-resolution MS with CID, ECD, or IRMPD | Unambiguous molecular formula, detailed fragmentation pathways, isomer differentiation. researchgate.netnih.gov |

| X-ray Crystallography | Single-Crystal X-ray Diffraction (SCXRD) | Precise bond lengths, bond angles, and 3D molecular geometry. acs.org |

| Computational Analysis | Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions in the crystal lattice. mdpi.com |

Deeper Mechanistic Insights into Reactivity

The reactivity of sulfonate esters, particularly in nucleophilic substitution and hydrolysis reactions, is of fundamental importance. eurjchem.com While general mechanisms have been proposed, detailed kinetic and mechanistic studies on this compound are lacking. Future research should focus on elucidating the precise reaction pathways.

Kinetic studies on the hydrolysis of this compound under various pH and solvent conditions could reveal whether the reaction proceeds through a concerted or a stepwise mechanism involving a pentavalent intermediate. scite.airsc.orgnih.gov Plotting reaction rates against the pKa of the leaving group (a Brønsted correlation) can be a powerful tool to probe the nature of the transition state. rsc.org To capture the dynamics of bond breaking and formation directly, ultrafast spectroscopic techniques are a promising frontier. Femtosecond transient absorption spectroscopy, for example, can monitor the progress of a reaction in real-time, potentially observing transition states and short-lived intermediates on a femtosecond (10⁻¹⁵ s) timescale. bristoldynamics.comcaltech.educhinesechemsoc.orgiitd.ac.in Combining these experimental approaches with high-level computational modeling of the reaction coordinates would provide a comprehensive picture of the compound's reactivity.

| Mechanistic Question | Proposed Experimental Technique | Expected Outcome |

|---|---|---|

| Concerted vs. Stepwise Hydrolysis | Kinetic studies (e.g., Brønsted analysis) | Determination of rate-limiting step and transition state charge distribution. rsc.orgnih.gov |

| Role of Halogen Substituents | Comparative kinetic studies with non-halogenated analogues | Quantification of electronic and steric effects on reaction rates. |

| Real-Time Reaction Dynamics | Femtosecond pump-probe spectroscopy | Direct observation of bond cleavage/formation and transition state dynamics. caltech.eduiitd.ac.in |

| Transition State Structure | Kinetic Isotope Effect (KIE) studies | Information on bond changes in the transition state. |

Expanding Computational Modeling Capabilities

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful, non-destructive method to predict and understand the properties of this compound. researchgate.netresearchgate.net Future research should leverage DFT to build a comprehensive in silico profile of the molecule.

This would involve calculating its optimized molecular geometry, vibrational frequencies (for comparison with experimental IR and Raman spectra), and key electronic properties. researchgate.netchemaxon.com Mapping the molecular electrostatic potential (MEP) can identify sites susceptible to nucleophilic or electrophilic attack. Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide insights into its chemical reactivity and electronic transitions. nih.gov Beyond the single molecule, DFT can be used to model reaction mechanisms, calculating the energy profiles of reaction pathways and the structures of transition states. organic-chemistry.orgmdpi.com Such computational studies, when benchmarked against experimental data, provide a powerful predictive tool for understanding structure-property relationships. nih.gov

| Parameter/Analysis | Significance |

|---|---|

| Optimized Geometry | Provides theoretical bond lengths, bond angles, and dihedral angles. researchgate.net |

| Vibrational Frequencies | Allows for assignment of experimental IR and Raman spectra. researchgate.net |

| Frontier Orbitals (HOMO/LUMO) | Indicates chemical reactivity, ionization potential, and electron affinity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge delocalization and hyperconjugative interactions. nih.gov |

| Reaction Pathway Modeling | Calculates activation energies and transition state geometries for reactions like hydrolysis. organic-chemistry.org |

Comprehensive Environmental Impact Assessment Methodologies

The presence of a stable sulfonate ester linkage and two different halogen atoms (chlorine and bromine) on aromatic rings suggests that this compound could be persistent in the environment. A comprehensive environmental impact assessment is therefore a crucial area for future research.

This assessment should investigate both abiotic and biotic degradation pathways. Abiotic studies would include determining the rate of hydrolysis under environmentally relevant pH conditions and assessing its susceptibility to photolysis by sunlight. ecetoc.org Biotic degradation studies are essential to determine if microorganisms can break down the compound. The presence of sulfonate groups and halogens on aromatic rings can render such compounds inhibitory to microbial growth, making aerobic biodegradation challenging. researchgate.net Therefore, investigating degradation under both aerobic and anaerobic conditions is necessary, as different pathways may be active. nih.govnih.gov Reductive dehalogenation followed by ring cleavage is a possible pathway in anaerobic environments. nih.gov

Standardized ecotoxicity tests should be conducted to determine the compound's potential harm to aquatic life. ecetoc.orgwho.int This typically involves acute and chronic toxicity testing on organisms from different trophic levels, such as algae (e.g., Scenedesmus subspicatus), invertebrates (e.g., Daphnia magna), and fish (e.g., Zebrafish). Finally, environmental fate modeling using tools like Mackay fugacity models or PHREEQC can predict the compound's partitioning between air, water, soil, and sediment, providing a holistic view of its likely environmental distribution and persistence. mdpi.comepa.gov

| Assessment Area | Methodology | Key Endpoint |

|---|---|---|

| Abiotic Degradation | Hydrolysis studies (e.g., OECD 111); Photolysis studies (e.g., OECD 316) | Half-life in water (t₁/₂) at various pH and light conditions. ecetoc.org |

| Biotic Degradation | Ready/inherent biodegradability tests (e.g., OECD 301/302); Anaerobic degradation tests | Percentage of mineralization (CO₂ evolution); Identification of degradation intermediates. researchgate.netnih.gov |

| Ecotoxicity | Algal growth inhibition (OECD 201); Daphnia sp. acute immobilization (OECD 202); Fish acute toxicity (OECD 203) | EC₅₀ (algae, daphnia) and LC₅₀ (fish) values. who.intepa.gov |

| Environmental Fate | Sorption-desorption studies (OECD 106); Environmental fate modeling (e.g., Mackay models) | Soil/sediment partition coefficient (Koc); Predicted environmental concentrations (PECs). mdpi.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-chlorophenyl 4-bromobenzenesulfonate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonation of 4-bromobenzenesulfonyl chloride with 2-chlorophenol under anhydrous conditions. A catalytic amount of dimethylformamide (DMF) in thionyl chloride (SOCl₂) can enhance reactivity. Reflux conditions (e.g., 350 K for 3 hours under nitrogen) are recommended to drive the reaction to completion. Optimization involves adjusting stoichiometry (1:1 molar ratio), solvent choice (anhydrous ethanol or acetonitrile), and temperature. Monitor reaction progress via TLC or HPLC, and purify via recrystallization from acetonitrile .

Q. Which analytical techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer : Use 1H/13C NMR to identify aromatic protons (δ 7.2–8.0 ppm) and sulfonate-linked carbons (δ ~125–135 ppm). IR spectroscopy confirms sulfonate ester S=O stretching vibrations (~1370–1335 cm⁻¹). Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₂H₈BrClO₃S). For purity assessment, combine HPLC with UV detection at 254 nm. Cross-validate results with elemental analysis .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Store at 0–6°C if required. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via certified hazardous waste services. Follow OSHA-compliant protocols for halogenated compound handling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for sulfonate ester syntheses involving halogenated phenols?

- Methodological Answer : Conduct a Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, catalyst loading, reaction time). For example, compare yields in anhydrous ethanol vs. acetonitrile. Use statistical tools (e.g., ANOVA) to identify significant factors. Validate reagent purity via NMR or GC-MS, as impurities in 2-chlorophenol or sulfonyl chloride can skew results. Cross-reference synthetic protocols from peer-reviewed studies to identify critical deviations .

Q. What experimental strategies are recommended for studying the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Test reactivity with diverse nucleophiles (e.g., LiCl, amines) under controlled conditions. For example, react the sulfonate ester with LiCl in THF at 60°C to study chloride substitution. Monitor kinetics via in situ FTIR or NMR spectroscopy to track intermediate formation. Compare experimental outcomes with DFT calculations (e.g., Gibbs free energy barriers for transition states). Use isotopic labeling (e.g., 18O in sulfonate) to elucidate mechanistic pathways .

Q. How does crystallographic analysis contribute to understanding the structural stability of this compound derivatives?

- Methodological Answer : Perform single-crystal X-ray diffraction to determine bond angles, dihedral angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For example, intramolecular hydrogen bonds (C13–H13⋯O5 in related sulfonates) stabilize conformations, while π-π stacking between aromatic rings influences packing. Compare experimental data with Hirshfeld surface analysis to quantify intermolecular contacts. This data aids in predicting solubility and thermal stability .

Q. What methodologies are appropriate for assessing the environmental impact of this compound during laboratory-scale synthesis?

- Methodological Answer : Analyze waste streams for halogenated byproducts (e.g., brominated or chlorinated organics) using LC-MS/MS . Perform ecotoxicity assays (e.g., Daphnia magna acute toxicity tests) to evaluate aquatic impact. Follow green chemistry principles by substituting SOCl₂ with less hazardous sulfonating agents. Collaborate with certified waste management services for proper disposal of halogenated residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.